Propionyl-d5 Glycine
Description
Propionyl-d5 Glycine (C₅D₅H₄NO₃) is a deuterium-labeled derivative of propionyl glycine, where five hydrogen atoms in the propionyl group are replaced by deuterium (²H). It serves as a critical stable isotope-labeled standard in metabolomics and biochemical research, enabling precise quantification via mass spectrometry due to its isotopic purity (98–99 atom% D) . Its molecular weight is 136.161 g/mol, and it is stored at +4°C to maintain stability . The compound’s structure (SMILES: [2H]C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O) highlights deuterium substitution at the 2,2,3,3,3 positions of the propionyl chain, distinguishing it from non-deuterated analogs .
Properties
Molecular Formula |
C₅H₄D₅NO₃ |
|---|---|
Molecular Weight |
136.16 |
Synonyms |
N-(1-Oxopropyl)glycine-d5; N-Propionylglycine-d5; NSC 158539-d5; Propionylglycine-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Differences
The following table summarizes key differences between Propionyl-d5 Glycine and related compounds:
Functional and Application Comparisons
- Isotopic Purity: this compound’s high deuterium content (98–99 atom% D) ensures minimal interference in mass spectrometry, unlike non-deuterated Propionyl Glycine, which lacks isotopic distinction .
- Synthetic Utility : Propionyl-d5 Chloride (CD₃CD₂COCl) is a precursor for synthesizing deuterated compounds, but its reactive chloride group limits direct biochemical use compared to this compound’s carboxylate functionality .
- Structural Analogs : N-(2-Mercaptopropionyl) Glycine Sodium Salt incorporates a thiol group, enhancing metal-binding capacity for chelation applications, a feature absent in this compound .
- Stability: Deuterated compounds like this compound exhibit altered stability due to isotope effects, requiring storage at +4°C, whereas non-deuterated analogs may tolerate room temperature .
Analytical Performance in Research
- Metabolomics: this compound’s isotopic label allows precise tracking in metabolic pathways, outperforming non-deuterated Propionyl Glycine in quantitative assays .
- Enzyme Studies: Non-deuterated Propionyl Glycine is preferred for probing enzyme kinetics without isotopic interference, whereas deuterated versions are reserved for internal standardization .
Q & A
Q. What is the primary role of Propionyl-d5 Glycine in analytical chemistry, and how is it methodologically applied in isotope dilution mass spectrometry (IDMS)?
this compound serves as a deuterated internal standard for quantifying glycine and related metabolites via GC- or LC-MS. Its use follows isotope dilution principles, where the deuterated analog co-elutes with the target analyte, enabling precise correction for matrix effects and ionization variability. Researchers typically spike known concentrations of this compound into biological samples (e.g., plasma, urine) prior to extraction. The analyte-to-internal standard peak area ratio is then used to generate calibration curves .
Q. What synthetic pathways are commonly employed to produce this compound, and how do researchers validate isotopic purity?
Synthesis involves deuterium exchange or labeled precursor incorporation. For example, Propionyl-d5 chloride (CD3CD2COCl) may react with glycine under controlled conditions. Isotopic purity (>98% deuterium incorporation) is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm the absence of protiated impurities. Researchers must report batch-specific certificates of analysis (CoA) to ensure reproducibility .
Q. How does this compound improve the accuracy of glycine quantification compared to non-deuterated standards?
Deuterated standards compensate for ion suppression/enhancement in MS detection. By matching the physicochemical properties of the analyte, this compound minimizes variability during sample preparation (e.g., extraction efficiency) and ionization. This is critical in complex matrices like cerebrospinal fluid, where endogenous compounds interfere with quantification .
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound in longitudinal metabolomic studies?
Key factors include:
- Stability : Verify the compound’s stability under storage conditions (e.g., -80°C vs. freeze-thaw cycles) via accelerated degradation studies.
- Cross-talk : Assess potential interference from naturally occurring deuterated metabolites (e.g., in lipid-rich tissues) using blank matrix controls.
- Calibration linearity : Validate over physiologically relevant concentration ranges (e.g., 0.1–100 µM) to avoid saturation in pathological samples .
Q. How can researchers resolve contradictory data when this compound shows unexpected chromatographic behavior in certain matrices?
Contradictions often arise from matrix-specific ion pairing or column interactions. Mitigation strategies include:
- Column screening : Test multiple stationary phases (e.g., HILIC vs. reversed-phase) to optimize separation.
- Mobile phase modifiers : Add volatile acids/bases (e.g., 0.1% formic acid) to improve peak symmetry.
- Cross-validation : Compare results with orthogonal methods (e.g., enzymatic assays) to confirm accuracy .
Q. What statistical frameworks are recommended for analyzing data generated using this compound in multi-omics workflows?
Researchers should apply:
- Mixed-effects models : To account for batch-to-batch variability in internal standard performance.
- Principal component analysis (PCA) : To identify outliers linked to isotopic impurity or matrix effects.
- False discovery rate (FDR) correction : When integrating glycine data with proteomic or genomic datasets .
Q. How can isotopic interference from this compound be minimized in studies involving simultaneous quantification of multiple deuterated analogs?
Strategies include:
- High-resolution MS : Use instruments with >50,000 resolving power to distinguish between isotopic clusters (e.g., Q-Exactive Orbitrap).
- Scheduled MRM : Time-segment transitions to avoid overlap in retention time windows.
- Mathematical correction : Apply isotopic abundance algorithms (e.g., Brand’s equation) to adjust for natural isotope contributions .
Methodological Challenges and Solutions
Q. What protocols optimize the recovery of this compound in solid-phase extraction (SPE) workflows?
Recovery depends on sorbent chemistry:
Q. How do researchers address ethical and regulatory requirements when using this compound in preclinical studies?
Compliance includes:
- NIH guidelines : Reporting detailed synthesis protocols and purity data to ensure reproducibility.
- Animal welfare protocols : Justifying deuterated compound use in IACUC submissions, emphasizing reduction in animal numbers via improved analytical precision .
Data Interpretation Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
